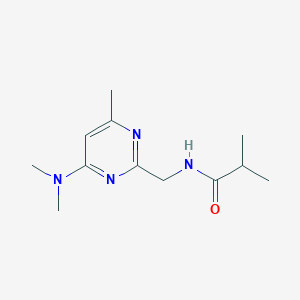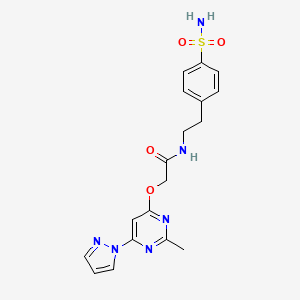![molecular formula C17H17N5O2S B3008091 6-[[4-(3-methylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852047-36-0](/img/structure/B3008091.png)
6-[[4-(3-methylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-[[4-(3-methylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities, including antiviral, antibacterial, and chemotherapeutic properties. The compound is structurally related to various synthesized derivatives that have been evaluated for their potential as antiviral agents against viruses such as Hepatitis A and Herpes simplex type-1 , and as chemotherapeutic agents .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the cyclization of thiosemicarbazides in a basic medium to yield triazolylpyrimidine diones . The process may include alkylation and acetylation steps, depending on the substituents present on the triazole ring. For instance, alkylation with iodomethane can occur at the sulfur atom, leading to methylsulfanyl derivatives . These synthetic routes provide a framework for the potential synthesis of the compound , although specific details of its synthesis are not provided in the data.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be characterized using spectroscopic techniques such as FT-IR and FT-Raman, as well as computational methods like density functional theory (DFT) . These analyses can reveal the equilibrium geometry, vibrational wave numbers, and charge distribution within the molecule. For example, the negative charge may be localized over certain functional groups, while the positive regions might be found over the aromatic rings . Such information is crucial for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including benzylation and nitrosation . These reactions can lead to the formation of polymorphs with different hydrogen bonding patterns and molecular conformations. The presence of substituents such as methylsulfanyl groups can influence the reactivity and the types of products formed during these reactions . The compound , with its triazolyl and methylphenyl substituents, may also exhibit unique reactivity patterns that could be explored in further studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure and substituents. The presence of electron-donating or electron-withdrawing groups can affect the compound's optical and electronic properties, including its nonlinear optical behavior and molecular docking potential . These properties are important for the development of the compound as a pharmaceutical agent, as they can affect its bioavailability and interaction with biological targets.
Applications De Recherche Scientifique
Supramolecular Assemblies
Pyrimidine derivatives have been synthesized and investigated for their potential in forming supramolecular assemblies. For example, novel pyrimidine derivatives were utilized to co-crystallize with diaza-18-crown-6, forming 2D and 3D networks through extensive hydrogen-bonding interactions. These assemblies incorporate macrocyclic cations and demonstrate the utility of pyrimidine derivatives in constructing complex molecular architectures (Fonari et al., 2004).
Synthesis and Reactivity
Research on the synthesis of pyrimidine and triazole derivatives reveals their reactivity with various electrophiles. Cyclization of carbonyl thiosemicarbazides in a basic medium produced 6-(4-R-5-thioxo-1,2,4-triazol-3-yl)pyrimidine-2,4-diones, which underwent further reactions to yield methylsulfanyl and acetyl derivatives. These studies contribute to understanding the chemical behavior and potential applications of pyrimidine and triazole compounds in medicinal chemistry and material science (Mekuskiene & Vainilavicius, 2006).
Antithrombotic Applications
Another study explored the conversion of 1-benzyl-4-aminotetrahydropyridine-3-carboxylic acid methyl ester to pyrido[4,3-d]pyrimidine-2,4-diones, which are new antithrombotic compounds. These compounds have shown favorable cerebral and peripheral effects, indicating the potential therapeutic applications of pyrimidine derivatives in cardiovascular diseases (Furrer, Wágner, & Fehlhaber, 1994).
Peptide Synthesis
Dithiazolidine-3,5-dione heterocycles, related to pyrimidine structures, serve as amino protecting groups in peptide synthesis. Their utility extends to glycopeptides and PNA building blocks, showcasing the versatility of pyrimidine derivatives in synthetic organic chemistry and peptide synthesis (Barany et al., 2005).
Propriétés
IUPAC Name |
6-[[4-(3-methylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-3-7-25-17-21-20-14(9-12-10-15(23)19-16(24)18-12)22(17)13-6-4-5-11(2)8-13/h3-6,8,10H,1,7,9H2,2H3,(H2,18,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSGTGQLJZOWJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC=C)CC3=CC(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[[4-(3-methylphenyl)-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8-Dioxa-5-azaspiro[3.6]decane;hydrochloride](/img/structure/B3008010.png)
![5-((4-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3008013.png)


![3-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3008020.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B3008023.png)
![2,4,5-trichloro-N-[(3-phenyl-5-isoxazolyl)methyl]benzenesulfonamide](/img/structure/B3008024.png)
![3-[(3,4-Dimethylphenyl)sulfonyl]-5-piperidin-1-ylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B3008025.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acrylamide](/img/structure/B3008028.png)
![3-(4-(methylthio)phenyl)-2-(pyridin-2-yl)hexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B3008029.png)
![N-(2,2-Difluorospiro[2.3]hexan-5-yl)prop-2-enamide](/img/structure/B3008030.png)
![4H-furo[3,2-c]chromen-4-one](/img/structure/B3008031.png)